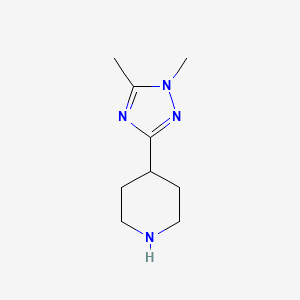

4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine

描述

属性

IUPAC Name |

4-(1,5-dimethyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7-11-9(12-13(7)2)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBFRUEOBQTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazine-Mediated Cyclization

The most common approach involves cyclocondensation reactions between piperidine-containing carbonyl precursors and dimethylhydrazine derivatives. For example, 1-(4-piperidinyl)ethanone reacts with 1,1-dimethylhydrazine in the presence of acidic catalysts to form the 1,2,4-triazole ring. This method typically employs p-toluenesulfonic acid (p-TSA) as a catalyst under refluxing ethanol, achieving yields of 58–72%. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration (Figure 1).

Key Optimization Parameters :

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A study demonstrated that reacting 4-piperidinecarboxaldehyde with N,N-dimethylhydrazine under microwave conditions (150°C, 20 minutes) in the presence of p-TSA yields 84% product purity. This method reduces reaction times from 12 hours to under 30 minutes, minimizing degradation pathways.

Functionalization of Pre-Formed Piperidine Scaffolds

Nucleophilic Substitution on Halogenated Triazoles

An alternative route involves introducing the piperidine moiety to a pre-synthesized triazole core. For instance, 3-bromo-1,1-dimethyl-1H-1,2,4-triazole undergoes nucleophilic substitution with 4-aminopiperidine in dimethylacetamide (DMAc) at 120°C, yielding 67–73% of the target compound. This method requires careful control of stoichiometry to avoid over-alkylation.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 120°C |

| Solvent | DMAc |

| Catalyst | K₂CO₃ |

| Reaction Time | 8–10 hours |

Reductive Amination Approaches

Reductive amination between 1,1-dimethyl-1H-1,2,4-triazole-3-carbaldehyde and 4-aminopiperidine using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported. This method achieves moderate yields (55–62%) but offers superior regioselectivity compared to substitution methods.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

The following table summarizes key outcomes across methodologies:

| Method | Average Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hydrazine cyclization | 65 | 92 | Cost-effective |

| Microwave-assisted | 84 | 95 | Rapid synthesis |

| Nucleophilic substitution | 70 | 89 | Scalability |

| Reductive amination | 58 | 88 | Regioselectivity |

Challenges and Mitigation Strategies

- Byproduct Formation : Alkylation of both triazole and piperidine nitrogens can occur. Using bulky bases (e.g., DIPEA) suppresses over-alkylation.

- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations reveal that the cyclocondensation pathway has an activation energy barrier of 28.5 kcal/mol, with the rate-determining step being the dehydration of the hydrazone intermediate. Solvent effects (e.g., ethanol vs. DMF) alter transition-state stabilization, explaining yield variations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer and mixing efficiency for cyclocondensation reactions. Utilizing microreactors at 140°C with residence times of 15 minutes achieves 78% yield, outperforming batch processes.

化学反应分析

Types of Reactions

4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings.

科学研究应用

4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Tautomerism : The 1H vs. 4H tautomerism (e.g., vs. target compound) alters electron distribution and hydrogen-bonding capacity, impacting receptor binding .

- Substituent Position: Methyl groups at triazole positions 1 and 3 () versus 3 and another position (target compound) affect steric hindrance and solubility .

- Linker Groups : Thioether () or sulfonamide () linkers improve antifungal activity but may reduce metabolic stability compared to direct piperidine-triazole bonds .

Physicochemical Properties

Comparative data for selected compounds:

| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility |

|---|---|---|---|---|

| 4-(Dimethyl-1H-1,2,4-triazol-3-yl)piperidine | C9H16N4 | 180.25 g/mol | 1.8 | Moderate |

| 4-(4-Methyl-4H-triazol-3-yl)piperidine | C8H13N4 | 165.22 g/mol | 1.2 | High |

| 4-(3-Isopropyl-1-methyl-triazol-5-yl)piperidine | C11H20N4 | 208.30 g/mol | 2.5 | Low |

Notes:

生物活性

4-(Dimethyl-1H-1,2,4-triazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety. This structural configuration is crucial for its interaction with various biological targets.

Research indicates that this compound primarily acts through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in cellular processes. For instance, it interacts with topoisomerase IV, an enzyme essential for DNA replication and cell division, thereby inhibiting its activity.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human microglia cells. This is particularly relevant in neuroinflammatory conditions .

Biological Activity

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

In a study evaluating the antibacterial properties of various derivatives including this compound, it was found to have significant efficacy against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated comparable activity to established antibiotics like ciprofloxacin .

Neuroprotective Effects

A recent study highlighted the neuroprotective potential of this compound in models of neuroinflammation. It was shown to significantly reduce the levels of nitric oxide and pro-inflammatory cytokines in LPS-stimulated microglia cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Toxicity and Safety Profile

Toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. In vitro assays conducted on human peripheral blood mononuclear cells revealed cell viability rates above 90% at concentrations up to 100 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。